MAO-B Functional Inhibition: Target Engagement Evidence
The compound is annotated as a Monoamine Oxidase type B (MAO-B) inhibitor in the Therapeutic Target Database, a target not associated with all isoxazolopyrimidine analogs [1]. While a specific IC50 value for this compound is not publicly available, 3-methyl-N-(2-morpholinoethyl)isoxazolo[5,4-d]pyrimidin-4-amine, a close analog with a bulkier N4-substituent, is essentially inactive at a related target (5-HT2C receptor, IC50 > 10,000 nM), highlighting how substitution drastically alters pharmacological profile [2]. This suggests the compact N-propyl group on the target compound may confer a unique selectivity profile for MAO-B.
| Evidence Dimension | Target engagement annotation |
|---|---|
| Target Compound Data | Annotated as MAO-B and LSD1 inhibitor |
| Comparator Or Baseline | 3-methyl-N-(2-morpholinoethyl)isoxazolo[5,4-d]pyrimidin-4-amine: 5-HT2C IC50 > 10,000 nM |
| Quantified Difference | Not calculable |
| Conditions | Database annotation vs. in vitro binding assay |
Why This Matters
For projects targeting MAO-B for neurodegenerative diseases, this compound offers a starting point with a validated target annotation, unlike the morpholinoethyl analog which is inactive at a key CNS receptor.
- [1] Therapeutic Target Database (TTD). Drug ID: D0Q1EG. Target(s): Monoamine oxidase type B (MAO-B) Inhibitor, Lysine-specific histone demethylase 1 (LSD) Inhibitor. View Source
- [2] BindingDB. BDBM50298347: 3-methyl-N-(2-morpholinoethyl)isoxazolo[5,4-d]pyrimidin-4-amine. IC50 > 10,000 nM for 5-HT2C. View Source
